molecular formula C18H19NO5 B7114120 5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid

5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid

Cat. No.: B7114120
M. Wt: 329.3 g/mol
InChI Key: HXBCDGIHBCXVTB-UHFFFAOYSA-N
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Description

5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a furan ring, a benzoyl group, and a cyclobutyloxy moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Cyclobutyloxy Group: This can be done through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and cyclobutyloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[(2-Cyclopentyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid
  • 5-[[(2-Cyclohexyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid

Uniqueness

5-[[(2-Cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[(2-cyclobutyloxybenzoyl)amino]methyl]-3-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-11-9-13(24-16(11)18(21)22)10-19-17(20)14-7-2-3-8-15(14)23-12-5-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBCDGIHBCXVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CNC(=O)C2=CC=CC=C2OC3CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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